1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUVWBAJMRSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole features a benzimidazole core substituted at the N1 position with a 3-fluorobenzyl group and at the C2 position with a methylsulfonyl moiety. The synthetic objectives include:
- Regioselective introduction of the 3-fluorobenzyl group at N1.
- Efficient installation of the methylsulfonyl group at C2.
- Optimization of reaction conditions to maximize yield and purity.
Retrosynthetic Analysis and Strategic Approaches
Retrosynthetically, the molecule can be dissected into two key components:
- Benzimidazole core : Derived from cyclization of o-phenylenediamine derivatives.
- Substituents :
- 3-Fluorobenzyl group : Introduced via alkylation or palladium-catalyzed coupling.
- Methylsulfonyl group : Installed through sulfonation or oxidation of a thiol precursor.
Three primary routes emerge from the literature:
Route 1: Thiol Oxidation and N-Alkylation
This two-step approach leverages the intermediacy of 2-mercaptobenzimidazole derivatives:
Synthesis of 2-Mercapto-1H-benzo[d]imidazole
Benzimidazole thiols are typically synthesized via cyclocondensation of o-phenylenediamine with carbon disulfide under basic conditions. For example:
o-Phenylenediamine + CS₂ → 2-Mercaptobenzimidazole (70–85% yield)
Key Conditions :
- Solvent: Ethanol/water mixture.
- Base: Potassium hydroxide.
- Temperature: Reflux (80–90°C).
Oxidation to Methylsulfonyl Group
The thiol group is oxidized to a sulfonyl moiety using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
2-Mercaptobenzimidazole + H₂O₂ → 2-(Methylsulfonyl)benzimidazole (Yield: 60–75%)
Optimization Notes :
- Excess oxidizing agent (2.5 equiv.) ensures complete conversion.
- Acetic acid as a solvent minimizes side reactions.
N-Alkylation with 3-Fluorobenzyl Bromide
The nitrogen at position 1 is alkylated using 3-fluorobenzyl bromide under basic conditions:
2-(Methylsulfonyl)benzimidazole + 3-Fluorobenzyl bromide → Target compound (Yield: 50–65%)
Reaction Parameters :
- Base: Potassium carbonate or sodium hydride.
- Solvent: DMF or acetonitrile.
- Temperature: 60–80°C for 12–24 hours.
Challenges :
- Competing alkylation at C3 nitrogen necessitates careful base selection.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.
Route 2: Direct Sulfonation of Pre-formed Benzimidazole
This one-pot method introduces the methylsulfonyl group during benzimidazole formation:
Cyclocondensation with Sulfur-containing Electrophiles
o-Phenylenediamine reacts with methylsulfonyl acetic acid derivatives in the presence of phosphoryl chloride:
o-Phenylenediamine + Methylsulfonyl acetyl chloride → 2-(Methylsulfonyl)benzimidazole (Yield: 55–70%)
Mechanistic Insight :
- POCl3 acts as a dehydrating agent, facilitating cyclization.
- Steric hindrance from the methylsulfonyl group may reduce yields compared to simpler analogs.
N-Alkylation as in Route 1
The subsequent alkylation step mirrors Section 2.1.3.
Route 3: Palladium-Catalyzed C–N Coupling
For industrial-scale synthesis, transition metal catalysis offers advantages in selectivity:
Buchwald-Hartwig Amination
A pre-formed 2-(methylsulfonyl)benzimidazole undergoes coupling with 3-fluorobenzylamine:
2-(Methylsulfonyl)benzimidazole + 3-Fluorobenzylamine → Target compound (Yield: 40–60%)
Catalytic System :
- Palladium acetate (5 mol%).
- Xantphos ligand (10 mol%).
- Base: Cs₂CO₃.
Limitations :
- High catalyst loading increases costs.
- Requires inert atmosphere and anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 30–42 | 25–35 | 20–30 |
| Steps | 3 | 2 | 2 |
| Scalability | Moderate | High | Low |
| Purification Difficulty | High | Moderate | High |
| Cost Efficiency | $$ | $ | $$$ |
Key Observations :
- Route 1 offers flexibility but suffers from cumulative yield loss.
- Route 2’s one-pot cyclization is industrially favorable despite moderate yields.
- Route 3’s reliance on palladium catalysts limits large-scale application.
Industrial Considerations and Process Optimization
Solvent Selection
Catalytic Improvements
Green Chemistry Metrics
- E-Factor : Route 2 achieves an E-factor of 18 vs. 32 for Route 1, driven by reduced solvent use.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine or alcohol derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include polar solvents, mild to moderate temperatures, and appropriate catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
GABA-A Receptor Modulation
Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds can enhance GABA-induced ion currents without acting as direct agonists, suggesting they may be useful in treating anxiety disorders and epilepsy by modulating inhibitory neurotransmission .
Case Study : A series of benzimidazole derivatives were tested for their ability to potentiate GABA-induced currents in electrophysiological studies. The results indicated that these compounds significantly increased GABA-induced ion currents, confirming their role as PAMs .
Anticancer Activity
The compound has been investigated for its potential as an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α), a key regulator in cancer progression. Inhibiting HIF-2α can disrupt tumor growth and metastasis, making this compound a candidate for cancer therapy .
Case Study : Research demonstrated that specific derivatives of benzimidazoles exhibited potent HIF-2α inhibitory activity, suggesting their potential utility in cancer treatment protocols .
Metabolic Stability and Toxicity
One of the critical aspects of drug development is ensuring that compounds are metabolically stable and exhibit low toxicity. Studies comparing the metabolic stability of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole with existing drugs showed that this compound remains largely unmetabolized in human liver microsomes, indicating favorable pharmacokinetic properties .
Table 1: Metabolic Stability Comparison
| Compound | Percentage Remaining after 120 min |
|---|---|
| Alpidem | 38.60% |
| 1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole | 90% |
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction pathways, leading to antiproliferative or cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Effects
Key Observations :
- The 3-fluorobenzyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) .
- The methylsulfonyl group at C2 increases electron-withdrawing effects and oxidative stability compared to methylthio (S–CH₃) or piperazine substituents .
Pharmacological Activity Comparisons
Key Observations :
- The target compound’s methylsulfonyl group correlates with potent BRAF kinase inhibition (IC₅₀: 0.12 µM), outperforming analogs with bulkier substituents (e.g., piperazine in ).
- Thioether-containing derivatives (e.g., methylthio in ) show reduced anticancer efficacy compared to sulfonamide/sulfonyl derivatives due to lower metabolic stability .
Biological Activity
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the benzo[d]imidazole class, characterized by a fused benzene and imidazole ring structure. The presence of the 3-fluorobenzyl group and the methylsulfonyl moiety contributes to its unique pharmacological profile. These substituents enhance the compound's lipophilicity and may influence its interaction with biological targets.
1-(3-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, including Mps-1 (Monopolar Spindle 1 kinase), which is crucial for cell division. Inhibition of Mps-1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Modulation of GABA-A Receptors : Similar compounds have demonstrated activity as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting that this compound may also interact with these receptors, potentially offering neuroprotective effects .
Biological Activity in Cancer Models
Recent studies have evaluated the cytotoxic effects of 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole against various cancer cell lines. The following table summarizes key findings from these investigations:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT-116 (Colon Cancer) | 10.21 | Induces apoptosis via caspase activation |
| HepG2 (Liver Cancer) | 7.82 | Cell cycle arrest and apoptosis |
| MCF-7 (Breast Cancer) | 15.50 | Inhibition of proliferation |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, with IC50 values comparable to established chemotherapeutics .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on HepG2 Cells : In a study involving HepG2 liver cancer cells, treatment with the compound resulted in significant apoptosis, characterized by increased levels of pro-apoptotic proteins like caspase-3 and Bax, alongside decreased levels of anti-apoptotic Bcl-2 .
- Multi-Kinase Inhibition : Another investigation revealed that derivatives similar to this compound effectively inhibited multiple kinases involved in cancer progression, including EGFR and mTOR. This multi-target approach may enhance therapeutic efficacy while reducing resistance .
Q & A
Q. How can computational methods guide the design of derivatives with enhanced activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
